2-Bromo-1-cyclobutoxy-4-nitrobenzene
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Overview
Description
2-Bromo-1-cyclobutoxy-4-nitrobenzene is an organic compound with the molecular formula C10H10BrNO3. It is characterized by the presence of a bromine atom, a cyclobutoxy group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene typically involves the bromination of 1-cyclobutoxy-4-nitrobenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining the temperature between 0°C and 25°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography (GC) to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclobutoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The cyclobutoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-cyclobutoxy-4-aminobenzene.
Oxidation: Formation of 2-bromo-1-cyclobutoxy-4-carboxybenzene.
Scientific Research Applications
2-Bromo-1-cyclobutoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclobutoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups:
Bromine Atom: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Nitro Group: Undergoes reduction to form an amino group, which can participate in further chemical transformations.
Cyclobutoxy Group: Provides steric hindrance and influences the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the cyclobutoxy group. It is used in similar chemical reactions and applications.
2-Bromo-1-fluoro-4-nitrobenzene: Contains a fluorine atom instead of a cyclobutoxy group, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: Positional isomer with the nitro group at the ortho position relative to the bromine atom
Uniqueness
2-Bromo-1-cyclobutoxy-4-nitrobenzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-bromo-1-cyclobutyloxy-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-9-6-7(12(13)14)4-5-10(9)15-8-2-1-3-8/h4-6,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOJEIHPQKCZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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